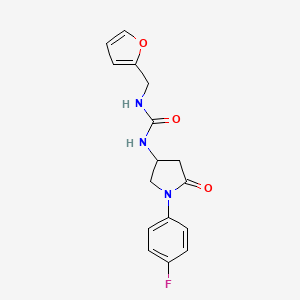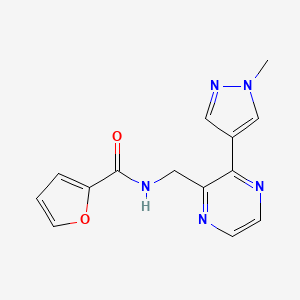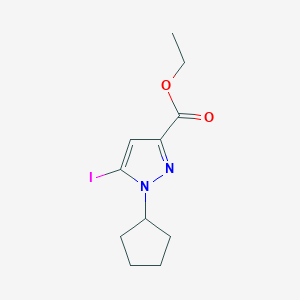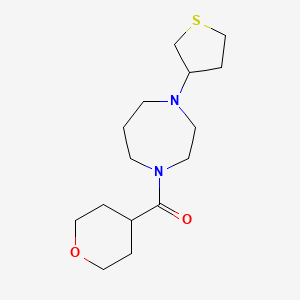![molecular formula C21H18F2N4O3S B2610511 2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1251679-24-9](/img/structure/B2610511.png)
2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide” is a complex organic molecule that features a pyrido[2,3-e][1,2,4]thiadiazine core with fluorophenyl and acetamide substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[2,3-e][1,2,4]thiadiazine core and subsequent functionalization with fluorophenyl and acetamide groups. Typical synthetic routes may include:
Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and thiadiazines.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed.
Acetamide Functionalization: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets, making them useful in drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Similar compounds have shown promise as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of fluorophenyl groups can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide
- 2-[4-(3-chlorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Uniqueness
The unique combination of fluorophenyl and acetamide groups in the compound “2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide” may confer distinct biological activities and chemical properties compared to its analogs. The presence of multiple fluorine atoms can enhance its metabolic stability and binding interactions with biological targets.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c22-16-8-6-15(7-9-16)12-25-20(28)13-26-14-27(18-4-1-3-17(23)11-18)21-19(31(26,29)30)5-2-10-24-21/h1-11H,12-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVGCSZGCGLVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)


![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)



![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)
![5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE](/img/structure/B2610451.png)
